molecular formula C14H12ClN3O2S B10918629 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B10918629
M. Wt: 321.8 g/mol
InChI Key: OWSPDMDZLHDKAH-UHFFFAOYSA-N
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Description

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide is a complex heterocyclic compound that incorporates a pyrazole ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with furan and thiophene derivatives: The chlorinated pyrazole is then coupled with furan and thiophene derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide: can be compared with other heterocyclic compounds that contain pyrazole, thiophene, and furan rings, such as:

Uniqueness

The uniqueness of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide lies in its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C14H12ClN3O2S/c15-10-6-17-18(8-10)9-11-3-4-13(20-11)14(19)16-7-12-2-1-5-21-12/h1-6,8H,7,9H2,(H,16,19)

InChI Key

OWSPDMDZLHDKAH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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